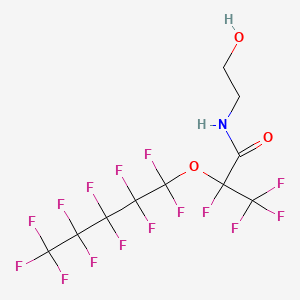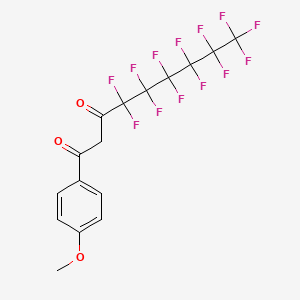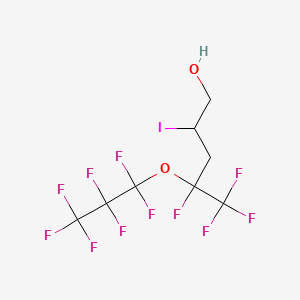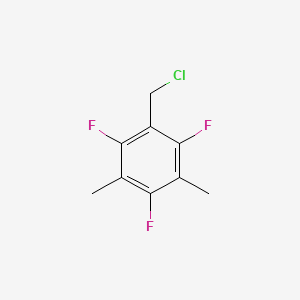![molecular formula C13H8F3NO2 B3043635 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde CAS No. 887979-25-1](/img/structure/B3043635.png)
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde
概要
説明
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with an aldehyde functional group
作用機序
Target of Action
The primary targets of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde are currently unknown .
Mode of Action
As a research chemical, it may interact with various biological targets, but these interactions and their resulting changes are yet to be determined .
Pharmacokinetics
Its impact on bioavailability is therefore unknown .
Result of Action
As a research chemical, its effects at the molecular and cellular level are yet to be fully explored .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
生化学分析
Biochemical Properties
It is known that the trifluoromethoxy group in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .
Cellular Effects
The cellular effects of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde are not well-studied. Compounds with similar trifluoromethoxy groups have been shown to have significant effects on cells. For example, FCCP, a potent uncoupler of oxidative phosphorylation in mitochondria, disrupts ATP synthesis by transporting protons across cell membranes .
Molecular Mechanism
It is known that the trifluoromethoxy group can have significant effects on the molecular properties of a compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored at refrigerator temperatures .
Metabolic Pathways
Compounds with similar trifluoromethoxy groups have been shown to be involved in significant metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)phenylboronic acid and 2-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-(trifluoromethoxy)phenylboronic acid reacts with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures (80-100°C) to form the desired biphenyl compound.
Formylation: The final step involves the formylation of the biphenyl compound to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid like titanium tetrachloride (TiCl4) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarboxylic acid.
Reduction: 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is employed in the development of advanced materials, including organic semiconductors and electrochromic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals with enhanced properties due to the presence of the trifluoromethoxy group.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the pyridine ring.
2-(Trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in a different position.
6-(Trifluoromethyl)-2-pyridinecarbaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is unique due to the combination of the trifluoromethoxy group and the pyridine ring, which imparts distinct electronic and steric properties
特性
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-18)17-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSINARBOMHTZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



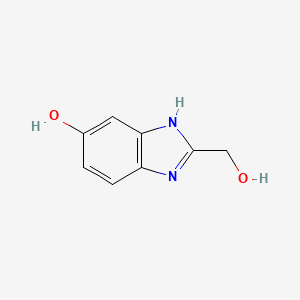
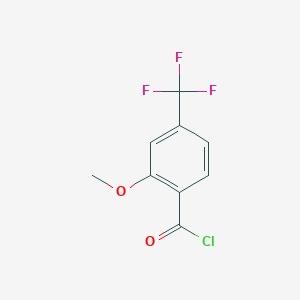
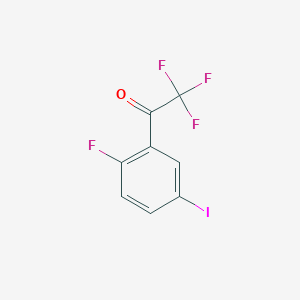
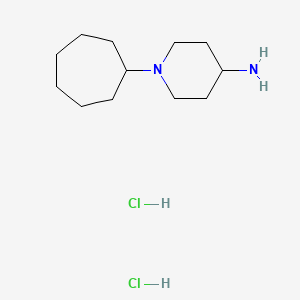
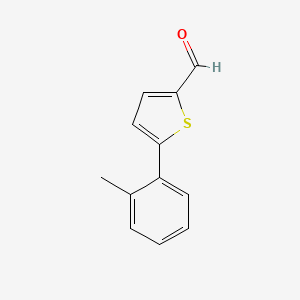
![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]homopiperazine](/img/structure/B3043562.png)
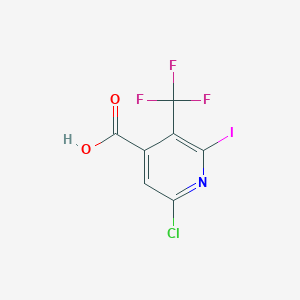
![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)

